[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate
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Overview
Description
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate is a chemical compound with the molecular formula C15H10FN3O3 and a molecular weight of 299.261 g/mol. This compound features a unique structure that includes a fluorophenyl group, an isoxazole ring, and a pyrazine carboxylate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the isoxazole ring in the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been shown to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and more .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that it may have a broad range of potential effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Preparation Methods
The synthesis of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The preparation process may involve the condensation of nitroacetic esters with dipolarophiles in the presence of water, which serves as a more eco-friendly solvent compared to traditional organic solvents .
Chemical Reactions Analysis
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate can be compared with other similar compounds, such as pyrrolopyrazine derivatives. These compounds also contain nitrogen-containing heterocycles and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . the unique combination of the fluorophenyl group, isoxazole ring, and pyrazine carboxylate moiety in this compound sets it apart, providing distinct chemical and biological properties.
Similar Compounds
- Pyrrolopyrazine derivatives
- Isoxazole derivatives
- Pyrazine derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities, making each unique in its applications and effects.
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-11(12)14-7-10(19-22-14)9-21-15(20)13-8-17-5-6-18-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWNJYKGPQDTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)C3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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